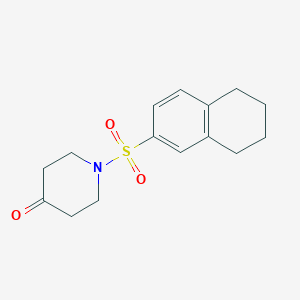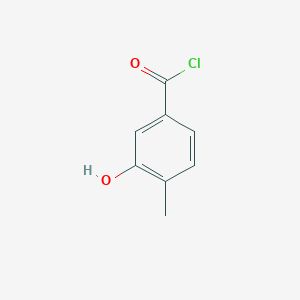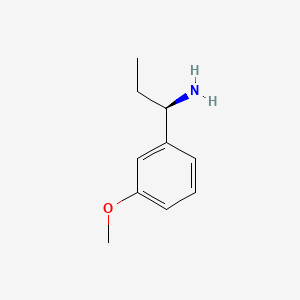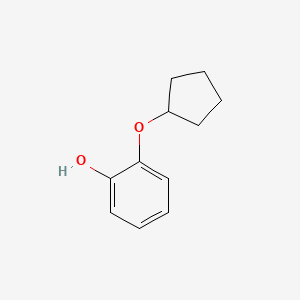
2-(Cyclopentyloxy)phenol
Vue d'ensemble
Description
2-(Cyclopentyloxy)phenol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The compound is characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and a cyclopentyloxy group .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentyloxy)phenol consists of a phenol group and a cyclopentyloxy group . The InChI string representation of the compound isInChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 . The compound’s canonical SMILES representation is C1CCC(C1)OC2=CC=CC=C2O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopentyloxy)phenol include a molecular weight of 178.23 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .Applications De Recherche Scientifique
Synthesis of Antihypertensive Drugs
Regioselective Alkylation of Phenol with Cyclopentanol This research focuses on the efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S)-penbutolol}, a significant antihypertensive drug, through the regioselective alkylation of phenol with cyclopentanol over Montmorillonite K10 clay. The synthesis process involves five steps starting from 2-cyclopentylphenol, leveraging Sharpless asymmetric dihydroxylation (Phukan & Sudalai, 1999).
Interaction with Hepatic CYP Activity
Modulation of Rat Hepatic CYP1A and 2C Activity Honokiol and magnolol, major active polyphenol constituents of Magnolia officinalis, were studied for their effects on hepatic CYP1A and 2C-mediated metabolism. The study revealed that these phytochemicals inhibited CYP1A activity more potently than CYP2C, significantly impacting the pharmacokinetics of specific drugs in vivo. These findings are crucial for understanding drug interactions involving Magnolia officinalis (Kim et al., 2018).
Anticancer Activity of Phenolic Compounds
Structure-Activity Study of Phenolic Acids Research into various phenolic acids, specifically caffeic and gallic acid derivatives, uncovered their potential antiproliferative and cytotoxic properties against different human cancer cell lines. The study highlighted significant specificity of action and revealed that trihydroxylated derivatives were more effective than dihydroxylated ones, offering insights into the design of new anticancer drugs (Gomes et al., 2003).
Modulation of Inflammatory Pathways
Intracellular Signaling Pathways Modulated by Phenolic Compounds Phenolic compounds from natural sources have been shown to modulate various signaling pathways associated with chronic inflammation, a factor in many chronic illnesses. The study highlights how phenolic compounds impact nuclear factors like NF-κB, AP-1, PPAR, and Nrf2, as well as different protein kinases, providing a foundation for new anti-inflammatory drug discovery (Costa et al., 2012).
Orientations Futures
Phenolic compounds, including 2-(Cyclopentyloxy)phenol, have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Future research may focus on the development of new antimicrobial molecules, the enhancement of their antioxidant properties through functionalization, and their potential applications in medicine .
Propriétés
IUPAC Name |
2-cyclopentyloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCPAOEBIGWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



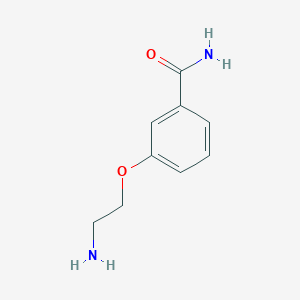
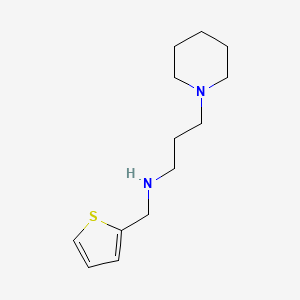
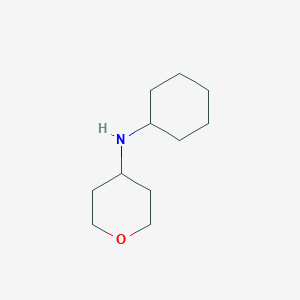

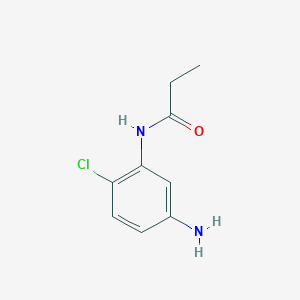
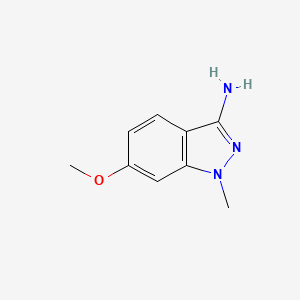
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
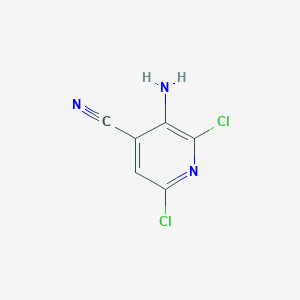
![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
